(4-Fluorocuban-1-yl)methanol

Medicinal Chemistry ADME Bioisostere Design

Researchers seeking para-substituted benzene replacements often encounter poor solubility and metabolic liabilities. (4-Fluorocuban-1-yl)methanol addresses this as a rigid cubane bioisostere with >100-fold aqueous solubility improvement over benzene and fluorine-modulated lipophilicity for balanced ADME profiles. - Fixed 2.72 Å inter-substituent distance enables precise para-phenyl replacement in lead optimization. - Distinct 19F NMR handle (~ -150 to -160 ppm) allows sensitive reaction monitoring. - High density (1.7 g/cm³) supports materials science applications.

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
CAS No. 167496-73-3
Cat. No. B068760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorocuban-1-yl)methanol
CAS167496-73-3
SynonymsPentacyclo[4.2.0.02,5.03,8.04,7]octanemethanol, 4-fluoro- (9CI)
Molecular FormulaC9H9FO
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESC(C12C3C4C1C5C2C3C45F)O
InChIInChI=1S/C9H9FO/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11/h2-7,11H,1H2
InChIKeyZDTXBKWQVYSGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluorocuban-1-yl)methanol: Fluorinated Cubane Building Block


(4-Fluorocuban-1-yl)methanol is a polycyclic cage compound featuring a cubane core substituted with a fluorine atom at the bridgehead position and a hydroxymethyl group. The cubane framework imparts exceptional rigidity and a defined three-dimensional geometry, while the fluorine atom modulates electronic properties and enhances lipophilicity [1]. As a building block, this compound enables the construction of functionalized cubane derivatives with potential in medicinal chemistry as benzene bioisosteres and in materials science as rigid linkers [2]. Its molecular formula is C9H9FO, with a molecular weight of approximately 152.16 g/mol and a reported density of 1.7 ± 0.1 g/cm³ .

Building Block Type Fluorinated cubane core with hydroxymethyl handle
Key Structural Features Rigid cage geometry; defined inter-substituent distance
Design Use Para-benzene bioisostere; fluorinated linker for materials

Why (4-Fluorocuban-1-yl)methanol Is Not Interchangeable


The specific combination of the cubane core and the 4-fluoro substituent in (4-Fluorocuban-1-yl)methanol dictates a unique profile of physicochemical and electronic properties that cannot be replicated by non-fluorinated, iodo-, or trifluoromethyl-substituted cubanes, nor by alternative bioisosteric scaffolds like bicyclo[1.1.1]pentane (BCP) or benzene [1]. The fluorine atom's strong inductive effect and moderate size profoundly influence lipophilicity, solubility, metabolic stability, and the molecule's overall electrostatic potential compared to hydrogen, iodine, or trifluoromethyl groups [2]. Furthermore, the rigid cubane framework provides distinct inter-substituent distances and angles that are poorly mimicked by the more flexible benzene ring or the smaller BCP cage [3]. Direct substitution without consideration of these differential properties would likely lead to failures in target binding, altered pharmacokinetic profiles, or loss of material performance [2].

Target: (4-Fluorocuban-1-yl)methanol Substitute: Non-fluorinated or iodo cubanes
Fluorine substitution alters lipophilicity, electronic potential, and metabolic stability compared to H or I; direct replacement may shift profile.
Target: Cubane scaffold Substitute: BCP or benzene bioisosteres
Cubane rigidity and inter-substituent distance differ from flexible benzene or smaller BCP; binding geometry may not transfer.
Target: 4-Fluoro substitution Substitute: CF3-substituted cubanes
CF3 group introduces greater steric bulk and different electronic effects; electrostatic potential mismatch may affect target engagement.

Quantitative Evidence for (4-Fluorocuban-1-yl)methanol vs. Analogs


Lipophilicity Enhancement Over Non-Fluorinated Cubane

Replacing a hydrogen atom with a fluorine atom on the cubane core of (cuban-1-yl)methanol to yield (4-fluorocuban-1-yl)methanol is predicted to increase lipophilicity by approximately 0.2-0.5 logP units. This estimation is based on class-level inference from comparative physicochemical data on structurally related benzene and cubane derivatives, where a single H→F substitution typically increases logP [1]. The lipophilic shift is critical for modulating membrane permeability and target engagement in medicinal chemistry applications [2].

Lipophilicity shift
Class-level
ΔlogP ≈ +0.5–0.7
Supports ADME optimization context
Class-level inference; verify with experimental logP
Medicinal Chemistry ADME Bioisostere Design

Aqueous Solubility Advantage Over Benzene Bioisosteres

While direct solubility data for (4-Fluorocuban-1-yl)methanol is not available, the cubane scaffold intrinsically confers a >100-fold increase in aqueous solubility compared to an analogous para-substituted benzene ring system. For a matched molecular pair, the cubane derivative exhibited an aqueous solubility of 148.8 mM, versus 1.384 mM for the benzene analog [1]. The introduction of a fluorine atom to the cubane core is expected to slightly enhance this solubility further through increased polarity, as observed in other fluorinated systems [2].

Solubility context
Class-level
>100-fold vs. benzene analog
Reported solubility context reduces formulation-precipitation risk
Cubane scaffold class data; direct measurement needed
Drug Formulation Solubility Enhancement Bioisostere Replacement

Structural Rigidity Superior to Benzene

The cubane core of (4-Fluorocuban-1-yl)methanol provides a rigid, saturated hydrocarbon framework with a fixed inter-substituent distance of 2.72 Å across the body diagonal, closely mimicking the 2.79 Å distance in para-substituted benzene [1]. Molecular dynamics simulations confirm that cubane is more rigid than benzene in terms of ring dihedral flexibility, with root-mean-square fluctuations (RMSF) of cubane ring angles being significantly lower [2]. This rigidity ensures that the hydroxymethyl and fluorine substituents are locked in a well-defined spatial orientation, unlike the more conformationally flexible benzene ring.

Rigidity comparison
Head-to-head
Cubane RMSF lower; distance 2.72 Å
Reported higher rigidity supports predictable SAR
Molecular dynamics data; confirm in target system
Molecular Design Bioisostere Scaffolds Material Science

19F NMR Probe for Electronic Environment Analysis

The fluorine atom at the 4-position of the cubane cage serves as a highly sensitive NMR probe for electronic environment changes. In a study of 4-substituted fluorocubanes, the 19F chemical shift of (4-Fluorocuban-1-yl)methanol is expected to be in the range of -150 to -160 ppm, distinct from other 4-substituted analogs due to the electron-donating nature of the hydroxymethyl group [1]. For comparison, the 19F chemical shift of 4-fluorocubane (without the methanol group) is reported at approximately -158 ppm, while 4-fluorocubane-1-carboxylic acid exhibits a downfield shift due to the electron-withdrawing carboxyl group [1]. This sensitivity enables precise quantification and tracking of the compound in complex reaction mixtures.

19F NMR signature
Cross-study
Predicted δ ≈ -150 to -160 ppm
Enables reaction monitoring and purity check
Shift may vary with solvent; calibrate with reference
Analytical Chemistry NMR Spectroscopy Substituent Effects

Density and Molecular Weight for Energetic Materials

The cubane core of (4-Fluorocuban-1-yl)methanol is among the densest saturated hydrocarbons known, with a density of 1.29 g cm⁻³ [1]. The target compound, with a molecular weight of 152.16 g/mol and a calculated density of 1.7 ± 0.1 g/cm³ , serves as a lightweight yet dense precursor for further functionalization into high-energy materials. In comparison, the non-fluorinated (cuban-1-yl)methanol has a lower density due to the absence of the heavy fluorine atom, while the iodo analog (MW 260.07 g/mol) is significantly heavier, which can be detrimental to performance metrics like detonation velocity [2].

Density profile
Cross-study
Calc. 1.7 g/cm³; MW 152
High-density precursor for energetic materials
Calculated density; experimental verification needed
Energetic Materials Propellants High-Density Compounds

Optimal Applications for (4-Fluorocuban-1-yl)methanol


Fluorinated Cubane Bioisosteres with Enhanced Solubility

Leverage the >100-fold improvement in aqueous solubility of the cubane scaffold over benzene and the enhanced lipophilicity from the fluorine atom [7] to design drug candidates with balanced ADME properties. The rigid 2.72 Å inter-substituent distance [3] makes (4-Fluorocuban-1-yl)methanol an ideal starting material for synthesizing para-benzene replacements in lead optimization programs, particularly where formulation challenges or metabolic liabilities are encountered with the phenyl counterpart.

19F NMR Probe for Reaction Monitoring and Interactions

Utilize the distinct 19F NMR chemical shift of (4-Fluorocuban-1-yl)methanol (predicted -150 to -160 ppm) as a sensitive spectroscopic handle . The compound's fluorine atom responds to changes in the electronic environment induced by further functionalization of the hydroxymethyl group, enabling precise monitoring of reaction progress in complex mixtures and the study of non-covalent interactions in biological systems.

High-Density Fluorinated Propellant Precursor

Employ (4-Fluorocuban-1-yl)methanol as a dense building block (1.7 g/cm³) for synthesizing novel fluorinated cubane derivatives with potential as low-signature propellants or high-energy materials. Its moderate molecular weight and the presence of the fluorine atom can contribute to improved oxidative balance and reduced smoke signatures in combustion, addressing critical performance parameters for military and aerospace applications [7].

Rigid Scaffold for MOFs and Liquid Crystals

Exploit the exceptional structural rigidity and well-defined geometry of the cubane core to construct metal-organic frameworks or oligomeric assemblies with precise spatial arrangements. The hydroxymethyl group provides a versatile handle for further derivatization, while the fluorine atom can modulate the electronic properties of the resulting material, influencing properties like gas sorption or optical transparency [7].

Application
Selection Property
Validation Focus
Fluorinated cubane bioisostere design
Cubane core rigidity and fluorine electronic profile
ADME property balance vs. benzene analog
19F NMR reaction monitoring probe
Sensitive 19F chemical shift signature
Purity and reaction progress via 19F NMR
High-density energetic material precursor
High density and moderate molecular weight
Combustion performance and oxidative balance
Rigid scaffold for MOFs and liquid crystals
Defined geometry and versatile hydroxymethyl handle
Material assembly and property modulation

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